molecular formula C12H22N2O2 B2717916 Rac-tert-butyl (3aR,6aS)-3a-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate CAS No. 2138389-89-4

Rac-tert-butyl (3aR,6aS)-3a-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate

Cat. No. B2717916
CAS RN: 2138389-89-4
M. Wt: 226.32
InChI Key: XLKQNJITZONLDY-CABZTGNLSA-N
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Description

Rac-tert-butyl (3aR,6aS)-3a-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate, also known as RTB, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a cyclic amino acid derivative that has been synthesized for various scientific research applications.

Mechanism of Action

The mechanism of action of Rac-tert-butyl (3aR,6aS)-3a-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate is not fully understood. However, it is believed to act as a nucleophile in various reactions. It has been shown to form stable complexes with various metal ions, which may explain its ability to catalyze certain reactions.
Biochemical and Physiological Effects:
Rac-tert-butyl (3aR,6aS)-3a-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory and analgesic effects. Additionally, Rac-tert-butyl (3aR,6aS)-3a-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate has been shown to have neuroprotective effects.

Advantages and Limitations for Lab Experiments

Rac-tert-butyl (3aR,6aS)-3a-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under various conditions, making it suitable for use in a wide range of experiments. However, its use is limited by its high cost and the need for specialized equipment and expertise.

Future Directions

There are several future directions for the use of Rac-tert-butyl (3aR,6aS)-3a-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate in scientific research. One area of interest is the development of novel compounds based on the Rac-tert-butyl (3aR,6aS)-3a-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate scaffold with potential therapeutic properties. Another area of interest is the study of the mechanism of action of Rac-tert-butyl (3aR,6aS)-3a-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate and its derivatives. Additionally, the use of Rac-tert-butyl (3aR,6aS)-3a-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate in asymmetric synthesis and catalysis is an area of ongoing research.

Synthesis Methods

Rac-tert-butyl (3aR,6aS)-3a-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate can be synthesized using a variety of methods, including the reaction of tert-butyl acrylate with 1,3-cyclopentadiene followed by reduction, cyclization, and amino protection. Another method involves the reaction of 1,3-cyclopentadiene with tert-butyl acrylate followed by reduction, cyclization, and deprotection. These methods have been optimized to produce high yields of Rac-tert-butyl (3aR,6aS)-3a-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate.

Scientific Research Applications

Rac-tert-butyl (3aR,6aS)-3a-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate has been widely used in scientific research to study the mechanism of action and physiological effects of various compounds. It has been used as a scaffold for the synthesis of novel compounds with potential therapeutic properties. Rac-tert-butyl (3aR,6aS)-3a-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate has also been used as a chiral auxiliary in asymmetric synthesis.

properties

IUPAC Name

tert-butyl (3aR,6aS)-3a-amino-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-9-5-4-6-12(9,13)8-14/h9H,4-8,13H2,1-3H3/t9-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKQNJITZONLDY-CABZTGNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCC2(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CCC[C@@]2(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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